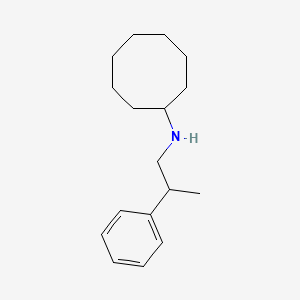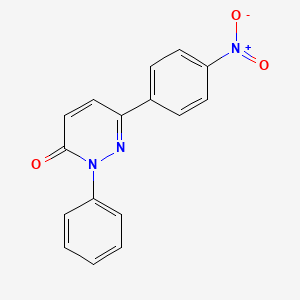![molecular formula C14H19FN2 B12485209 N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12485209.png)
N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorophenyl)methyl]-1-azabicyclo[222]octan-3-amine is a nitrogen-containing heterocyclic compound This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-azabicyclo[22One common method involves the enantioselective construction of the azabicyclo scaffold using acyclic starting materials that contain the required stereochemical information . This process can be achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one, while reduction could produce N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine with different stereochemistry .
Aplicaciones Científicas De Investigación
N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has significant potential in various scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azabicyclo structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: A related compound used in the synthesis of tropane alkaloids.
Uniqueness
N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to the presence of the fluorophenyl group, which can enhance its chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C14H19FN2 |
|---|---|
Peso molecular |
234.31 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C14H19FN2/c15-13-4-2-1-3-12(13)9-16-14-10-17-7-5-11(14)6-8-17/h1-4,11,14,16H,5-10H2 |
Clave InChI |
CRULJLNEEKZLNG-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)NCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Fluorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485128.png)
![2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B12485134.png)
![3,8-dimethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B12485141.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12485145.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methanamine](/img/structure/B12485148.png)

![1,3-dimethyl-5-{[(2-methylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485159.png)
![6-amino-2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B12485171.png)
![(2-{[(2-Hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12485179.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B12485180.png)
![Ethyl 5-[(2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485186.png)


![Ethyl 5-[(2-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485197.png)
